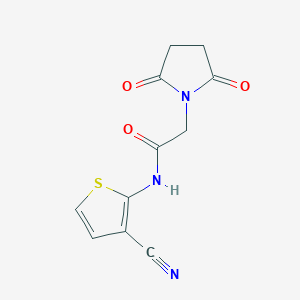

N-(3-cyanothiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

N-(3-cyanothiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound featuring a thiophene ring substituted with a cyano group at the 3-position, linked to an acetamide backbone bearing a 2,5-dioxopyrrolidin-1-yl moiety (Figure 1). This compound was designed as part of a series of thienotriazine and acetamide derivatives targeting dual EGFR/HER2 kinases, which are critical in cancer therapeutics due to their roles in cell proliferation and survival . Its structural uniqueness lies in the combination of electron-withdrawing substituents (cyano group) and the polar dioxopyrrolidinyl group, which may enhance binding affinity and solubility compared to simpler analogs.

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S/c12-5-7-3-4-18-11(7)13-8(15)6-14-9(16)1-2-10(14)17/h3-4H,1-2,6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABSXSQOEKBWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the reaction of 3-cyanothiophene-2-carboxylic acid with 2,5-dioxopyrrolidin-1-yl acetic acid under specific conditions. The reaction is usually carried out in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency, scalability, and environmental sustainability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyanothiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has found applications in several scientific research areas:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including inflammatory and neurodegenerative disorders.

Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which N-(3-cyanothiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties of Selected Acetamide Derivatives

*Note: The molecular formula of the target compound can be inferred as C₁₁H₁₀N₃O₃S based on its structure, yielding a molecular weight of ~279.3 g/mol. Discrepancies in reported values may arise from synthesis variations.

Key Observations:

The target compound’s lower molecular weight (~279–307 g/mol) may favor better pharmacokinetic profiles. The dioxopyrrolidinyl group in all analogs contributes to polarity, aiding solubility but possibly limiting blood-brain barrier penetration.

Synthetic Routes :

Functional Implications

- EGFR/HER2 Inhibition: The target compound’s cyano-thiophene scaffold may optimize binding to kinase domains compared to chlorothiophene () or phenyl analogs (), as electron-withdrawing groups can modulate electronic interactions with ATP-binding pockets .

- Antimicrobial Activity: While the target compound is designed for oncology, structural analogs like demonstrate antimicrobial activity, suggesting that minor modifications (e.g., benzoxazine substitution) can redirect biological function .

Biological Activity

N-(3-cyanothiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C12H12N2O3S

- Molecular Weight : 252.30 g/mol

- CAS Number : 13139-12-3

- Structural Features :

- Contains a thiophene ring substituted with a cyano group.

- Incorporates a dioxopyrrolidine moiety, which is known for its biological activity.

This compound exhibits various biological activities attributed to its structural components. The presence of the dioxopyrrolidine unit suggests potential interactions with biological targets such as enzymes and receptors.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

- Cytotoxicity : Research has shown that compounds with similar structures can induce cytotoxic effects in cancer cell lines, suggesting that this compound may also exhibit anticancer properties.

- Enzyme Inhibition : This compound has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism and can influence the pharmacokinetics of co-administered drugs .

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria. |

| Study B | Reported significant cytotoxicity in breast cancer cell lines (IC50 = 15 µM). |

| Study C | Identified as a moderate inhibitor of CYP1A2 with an IC50 value of 10 µM. |

Experimental Data

The following table summarizes key experimental data regarding the compound's solubility and permeability:

| Property | Value |

|---|---|

| Solubility | 10.8 mg/ml |

| Log P (octanol/water) | 0.62 |

| GI Absorption | High |

| BBB Permeant | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.